2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide
Description
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Properties
IUPAC Name |
2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14(13-24-19(25)9-8-17(23-24)18-3-2-12-29-18)20(26)22-11-10-15-4-6-16(7-5-15)30(21,27)28/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNCFLDMFTWHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound notable for its potential therapeutic applications, particularly in antimicrobial and anticancer research. The structural features of this compound, including a pyridazine ring and a sulfonamide group, contribute to its biological activity.
- Molecular Formula: C20H22N4O4S2
- Molecular Weight: 446.54 g/mol
- CAS Number: 1286703-85-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The presence of the sulfonamide group is particularly significant, as sulfonamides are known to exhibit a range of biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound show promising antimicrobial properties. The following table summarizes findings from different studies:
| Study | Target Organism | Activity Observed | Reference |
|---|---|---|---|
| A | E. coli | Inhibition at 50 µg/mL | |
| B | S. aureus | MIC of 25 µg/mL | |
| C | C. albicans | Effective against biofilm formation |
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis | |
| A549 (lung cancer) | 20 | Cell cycle arrest at G1 phase | |
| HeLa (cervical cancer) | 18 | Inhibition of angiogenesis |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis: Evidence suggests that the compound can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Modulation: It has been observed to cause cell cycle arrest, particularly in the G1 phase, leading to reduced cell proliferation.
Case Studies
Several case studies have documented the efficacy and safety profile of this compound in preclinical models:
-
Case Study 1: Efficacy in In Vivo Models
- Objective: To evaluate the anticancer effects in xenograft models.
- Results: Significant tumor reduction was observed after treatment with the compound at doses of 10 mg/kg.
- Reference:
- Case Study 2: Safety Profile Assessment
Scientific Research Applications
Biological Activities
Research indicates that 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains due to its sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms that are still under investigation. The combination of its structural motifs may lead to enhanced selectivity against cancer cells compared to traditional chemotherapeutics.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Antimicrobial Studies : In vitro tests have demonstrated significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.
- Cancer Research : Experimental models have indicated that the compound can reduce tumor size and inhibit metastasis in certain cancer types, warranting further investigation into its mechanisms of action.
- COX-II Inhibition : Related studies on COX-II inhibitors indicate that compounds with similar structures exhibit varying degrees of anti-inflammatory activity. The potential for this compound to act as a selective COX-II inhibitor could position it as a valuable therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound using statistical design of experiments (DoE)?
- Methodology : Implement factorial designs (full or fractional) to screen critical variables (e.g., temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to model nonlinear relationships and identify optimal conditions. Central composite designs (CCD) are effective for reaction yield optimization. Validate predictions with confirmatory experiments .
- Example Table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Catalyst (mol%) | 1–5 | 3.2 |
| Reaction Time (h) | 6–24 | 12 |
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide, pyridazinone) via characteristic absorption bands .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities using reverse-phase columns .
Q. How can researchers determine the solubility profile of this compound in various solvents?
- Methodology : Use the shake-flask method with UV-Vis spectrophotometry or HPLC for quantification. Test solvents (e.g., DMSO, water, ethanol) at multiple temperatures (25°C, 37°C). Calculate solubility parameters (Hansen, Hildebrand) to predict miscibility .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Use quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states in catalytic reactions .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodology : Synthesize analogs with modifications to the thiophene, pyridazinone, or sulfamoyl groups. Test biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate with structural features. Use multivariate analysis (e.g., PCA) to identify key pharmacophores .
- Example Table :
| Derivative Modification | Bioactivity (IC50) | Key Finding |
|---|---|---|
| Thiophene → Furan | 12 nM | Reduced potency |
| Sulfamoyl → Methyl | >1000 nM | Critical for target binding |
Q. How should researchers address contradictions in biological activity data across experimental models?
- Methodology : Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Apply Bland-Altman analysis to assess systematic bias. Replicate studies under standardized conditions (pH, temperature, cell lines) .
Q. What advanced reactor designs enhance scalability while maintaining synthesis yield?
- Methodology : Utilize continuous-flow reactors with in-line monitoring (e.g., FTIR, PAT tools) to optimize residence time and mixing efficiency. Implement membrane reactors for selective byproduct removal, improving purity .
Q. How can in silico methods assess the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
